molecular formula C24H30N2O6S B11590584 2-methylpropyl 5-[4-(acetyloxy)-3-ethoxyphenyl]-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

2-methylpropyl 5-[4-(acetyloxy)-3-ethoxyphenyl]-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11590584
M. Wt: 474.6 g/mol
InChI Key: XZRJBLGWCLCPGQ-UHFFFAOYSA-N
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Description

2-METHYLPROPYL 5-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-2-ETHYL-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound belonging to the thiazolopyrimidine family. These compounds are known for their diverse biological activities, including antiviral, anticancer, anti-inflammatory, and antihypertensive properties . The unique structure of this compound makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYLPROPYL 5-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-2-ETHYL-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves multiple steps. One common method includes the reaction of ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with chloroacetic acid and fused sodium acetate in glacial acetic acid. The mixture is then refluxed with acetic anhydride and 3-methoxy-4-acetyloxy benzaldehyde .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving crystallization and purification steps to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-METHYLPROPYL 5-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-2-ETHYL-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

2-METHYLPROPYL 5-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-2-ETHYL-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing other complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-METHYLPROPYL 5-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-2-ETHYL-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific substituents and structural configuration, which confer distinct biological and chemical properties compared to similar compounds.

Properties

Molecular Formula

C24H30N2O6S

Molecular Weight

474.6 g/mol

IUPAC Name

2-methylpropyl 5-(4-acetyloxy-3-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C24H30N2O6S/c1-7-19-22(28)26-21(16-9-10-17(32-15(6)27)18(11-16)30-8-2)20(14(5)25-24(26)33-19)23(29)31-12-13(3)4/h9-11,13,19,21H,7-8,12H2,1-6H3

InChI Key

XZRJBLGWCLCPGQ-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC(C)C)C3=CC(=C(C=C3)OC(=O)C)OCC

Origin of Product

United States

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